4-ethyl-N-(trifluoromethyl)aniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10F3N |
|---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
4-ethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h3-6,13H,2H2,1H3 |
InChI Key |
GMBUDFJYPVXMIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of N Trifluoromethylanilines
Direct N-Trifluoromethylation Strategies
Direct methods aim to form the N-CF3 bond in a single key step by reacting an aniline (B41778) derivative with a trifluoromethylating agent. These approaches are often favored for their efficiency and atom economy.
One-Pot Synthesis Approaches Utilizing Trifluoromethanesulfonic Acid Derivatives (e.g., CF3SO2Na)
Sodium trifluoromethanesulfinate (CF3SO2Na), commonly known as the Langlois reagent, is a versatile and stable solid used for introducing the trifluoromethyl group. nih.govbeilstein-journals.org In the presence of an oxidant, it serves as a source of the trifluoromethyl radical (•CF3). While direct C-H trifluoromethylation of anilines and other aromatics has been widely reported, N-trifluoromethylation presents a greater challenge. nih.gov
A notable one-pot method involves the reaction of nitrosoarenes with CF3SO2Na. acs.org This process, which occurs under mild conditions at room temperature, uses a copper catalyst and an oxidant to generate N-trifluoromethylated hydroxylamines in high yields. acs.org These intermediates can then be readily reduced to the corresponding N-trifluoromethylanilines, providing an efficient, scalable, and functional group-tolerant route to the target compounds. acs.org The addition of hydroquinone has been shown to be crucial in preventing the formation of side products. acs.org
| Reactant | Reagent System | Intermediate | Final Product | Yield | Reference |
| Nitrosoarene | CF3SO2Na, Copper Catalyst, Oxidant | N-Trifluoromethylated hydroxylamine | N-Trifluoromethylaniline | High | acs.org |
Biocatalytic N–H Bond Insertion Reactions for Alpha-Trifluoromethyl Amines
Biocatalysis offers a green and highly selective alternative for synthesizing chiral amines. Engineered variants of cytochrome c have been developed to catalyze the asymmetric N–H carbene insertion reaction, yielding enantioenriched α-trifluoromethyl amines. nih.govnih.govacs.org This strategy employs a diazo reagent, such as benzyl 2-diazotrifluoropropanoate, as the carbene donor. nih.gov
The reaction is applicable to a broad range of aryl amine substrates, achieving excellent yields and high enantiomeric ratios. nih.govresearchwithrutgers.comresearchgate.net By modifying the diazo reagent, it is possible to invert the enantioselectivity, producing the opposite enantiomer of the α-trifluoromethyl amine. nih.gov These chiral building blocks are valuable for medicinal chemistry. acs.org While this method focuses on the alpha position to the nitrogen, it underscores the growing potential of enzymatic processes in fluorination chemistry. nih.gov
| Enzyme | Substrate | Carbene Donor | Product | Yield | Enantiomeric Ratio (er) |
| Engineered Cytochrome c | Aryl amine | Benzyl 2-diazotrifluoropropanoate | Chiral α-trifluoromethyl amino ester | >99% | up to 95:5 |
Photoinduced Methods for Difluoroalkylation of Anilines
Photochemical methods provide a mild and efficient pathway for the functionalization of anilines. rsc.org Catalyst-free, photoinduced protocols have been developed for the direct difluoroalkylation of C(sp²)–H bonds in anilines. rsc.orgrsc.org These reactions are characterized by their operational simplicity and broad substrate scope. rsc.org The mechanism is believed to involve the formation of an electron-donor–acceptor (EDA) complex between the aniline and a difluoroalkyl bromide. rsc.orgrsc.org Upon photoirradiation, this complex generates a difluoroalkyl radical, which then reacts with the aniline. rsc.orgacs.org
Visible-light-induced methods, often employing an iridium photocatalyst, can achieve para-selective C-H difluoroalkylation of aniline derivatives under mild conditions. nih.gov These photochemical strategies represent a powerful tool for creating fluorinated aniline derivatives, avoiding the need for transition metal catalysts in some cases and offering high regioselectivity. rsc.orgacs.org
Indirect Synthetic Routes via Halogenated Intermediates
Indirect methods involve the synthesis of a fluorinated precursor, which is then converted to the target N-trifluoromethylaniline through a series of transformations. These multi-step routes often provide access to specific isomers that may be difficult to obtain through direct methods.
Ammoniation and Halogenation of Fluorinated Benzene (B151609) Precursors
A common indirect strategy involves the halogenation and subsequent ammoniation of a trifluoromethyl-substituted benzene precursor. For example, 4-chlorobenzotrifluoride can serve as a starting material. google.com Through halogenation reactions, additional chloro-substituents can be introduced onto the aromatic ring. The resulting polychlorinated trifluoromethylbenzene can then undergo an ammoniation reaction, where an amino group displaces one of the halogen atoms to form the corresponding aniline derivative. google.com
This route allows for the synthesis of specifically substituted trifluoromethylanilines, such as 2,6-dichloro-4-trifluoromethyl aniline, which is an important pesticide intermediate. google.com The process is characterized by its use of inexpensive raw materials and can be designed to include recovery of excess ammonia, improving its environmental profile. google.com For instance, 2,3,4,6-tetrafluorobenzotrifluoride can be reacted with liquid ammonia in an autoclave to produce 2,3,5-trifluoro-6-trifluoromethylaniline. prepchem.com
| Starting Material | Key Steps | Product | Significance |
| 4-chlorobenzotrifluoride | Halogenation, Ammoniation | 2,6-dichloro-4-trifluoromethyl aniline | Pesticide intermediate |
| 2,3,4,6-tetrafluorobenzotrifluoride | Ammoniation | 2,3,5-trifluoro-6-trifluoromethylaniline | Access to polyfluorinated anilines |
Multi-step Transformations from Nitrobenzene (B124822) Derivatives
Nitrobenzene derivatives are versatile precursors for the synthesis of anilines. The synthesis of nitroaniline derivatives can be achieved through the direct amination of aromatic nitro compounds. google.comgoogleapis.com However, a more common industrial approach for preparing trifluoromethylanilines involves a multi-step sequence starting from a substituted benzotrichloride. google.com
The process typically begins with the nitration of a benzotrichloride using a mixture of nitric and sulfuric acids. google.com This is followed by fluorination of the trichloromethyl group to a trifluoromethyl group using a reagent like hydrogen fluoride. The final step is the reduction of the nitro group to an amine, which can be accomplished via catalytic hydrogenation (e.g., using Raney nickel or palladium catalysts) or chemical reduction. google.com This sequence provides a reliable pathway to various substituted trifluoromethylanilines. google.com
Palladium-Catalyzed Enantioselective Synthesis of Related Trifluoromethyl Arylmethylamines
A significant advancement in the synthesis of chiral trifluoromethylated amines is the palladium(II)-catalyzed enantioselective addition of organoboron reagents to imines. acs.orgnih.gov This method provides an efficient route to α-(trifluoromethyl)arylmethylamines, which are valuable motifs in medicinal chemistry. acs.org
The process typically involves the 1,2-addition of arylboroxines to trifluoromethylacetaldimines. acs.orgnih.gov These imines are often generated in situ from their corresponding N,O-acetals, which are more stable precursors. acs.org The reaction is catalyzed by a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), in combination with a chiral ligand. acs.orgacs.org The pyridine-oxazolidine (PyOX) class of ligands has been identified as particularly effective for this transformation, yielding high levels of enantioselectivity. acs.orgnih.gov A notable advantage of this system is its tolerance to ambient air and moisture, simplifying the experimental setup. acs.orgnih.gov
The reaction has been shown to be effective for a range of electron-neutral and moderately electron-rich arylboroxines, producing the desired α-(trifluoromethyl)arylmethylamines in good to high yields and with excellent enantiomeric excess (up to 97% ee). acs.orgnih.gov For less reactive, electron-poor arylboroxines, the catalytic system can be modified. The addition of an ammonium or silver salt has been found to be crucial for promoting the reaction with these substrates. acs.org Using a combination of a Pd(PyOx)Cl₂ catalyst with AgBF₄, a broad scope of 34 different α-(trifluoromethyl)arylmethylamines were prepared in yields ranging from 57–91% and, in most cases, with greater than 92% enantiomeric excess. acs.org
Table 1: Palladium-Catalyzed Enantioselective Synthesis of α-(Trifluoromethyl)arylmethylamines acs.orgacs.org
Illustrative examples of the reaction scope with various arylboroxines using a Pd(II)/(S)-PyOX catalytic system.
| Arylboroxine Substituent | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 4-MeO | 91 | 94 |
| 4-Me | 88 | 92 |
| H | 85 | 92 |
| 4-F | 75 | 93 |
| 3-MeO | 86 | 95 |
Derivatization from Parent Anilines
Parent anilines serve as versatile starting materials for the synthesis of more complex derivatives through reactions targeting the nitrogen atom.
N-alkylation is a fundamental transformation for synthesizing substituted amines. nih.gov A green and atom-economical approach is the use of alcohols as alkylating agents, catalyzed by transition metals like iridium or ruthenium. nih.gov This method often proceeds at elevated temperatures to afford N-alkylated anilines. nih.gov Alternative strategies have been developed to avoid harsh conditions or metal catalysts. One such method is a visible-light-induced N-alkylation of anilines, which can be performed at room temperature in the presence of NH₄Br, avoiding the need for metals, bases, or ligands. nih.gov
Another common strategy involves the use of alkyl halides as the alkylating agents. researchgate.net This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. The combination of cesium fluoride-celite as a solid base in acetonitrile has been shown to be an efficient system for the N-alkylation of anilines and various nitrogen-containing heterocycles. researchgate.net
Table 2: Selected N-Alkylation Strategies for Anilines
Comparison of different catalytic systems and conditions for the N-alkylation of anilines.
| Method | Alkylating Agent | Catalyst/Reagent | Conditions | Key Feature |
|---|---|---|---|---|
| Transition Metal Catalysis | Alcohols | NHC–Ir(III) or NHC–Ru(II) complexes | 120 °C, solvent-free | High atom economy nih.gov |
| Photocatalysis | 4-hydroxybutan-2-one | NH₄Br | Visible light (420 nm), room temp. | Metal- and base-free nih.gov |
| Solid Base | Alkyl Halides | CsF—Celite | Acetonitrile | Convenient and efficient researchgate.net |
N-acylation, the reaction of an aniline with an acylating agent such as an acyl chloride or anhydride, is a standard method for the synthesis of amides. This reaction is typically high-yielding and proceeds under mild conditions, often with the addition of a non-nucleophilic base to scavenge the acid byproduct.
Schiff bases, which contain an imine or azomethine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or ketone). jetir.org This reaction is a reversible process that involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form the imine. nih.gov
This method is widely applicable for derivatizing anilines. For instance, 3,5-bis(trifluoromethyl)aniline has been condensed with 2-bromobenzaldehyde in the presence of anhydrous magnesium sulfate to produce the corresponding Schiff base in high yield. researchgate.net Similarly, p-Chloroaniline and m-Nitrobenzaldehyde can be refluxed in ethanol to form 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline. jetir.org The formation of the imine bond is a key step in the synthesis of various ligands used in coordination chemistry and as intermediates in organic synthesis. jetir.orgresearchgate.net
Table 3: Examples of Schiff Base Formation from Anilines
Reactants and conditions for the synthesis of various Schiff bases.
| Aniline Derivative | Carbonyl Compound | Conditions | Resulting Schiff Base |
|---|---|---|---|
| 3,5-bis(trifluoromethyl)aniline | 2-bromobenzaldehyde | Anhydrous MgSO₄ researchgate.net | (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline researchgate.net |
| p-Chloroaniline | m-Nitrobenzaldehyde | Ethanol, reflux jetir.org | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline jetir.org |
| Aniline | Benzaldehyde | General condensation nih.gov | N-Benzylideneaniline nih.gov |
Control of Regioselectivity and Stereochemistry in Synthesis
Controlling the outcome of chemical reactions is paramount in synthetic chemistry. In the synthesis of substituted anilines and their derivatives, both regioselectivity (where on a molecule a reaction occurs) and stereochemistry (the 3D arrangement of atoms) are critical considerations.
For reactions involving the aromatic ring of a substituted aniline like 4-ethylaniline (B1216643), the existing ethyl group acts as an ortho-, para-directing group for electrophilic aromatic substitution, influencing the position of new substituents.
In the context of synthesizing chiral molecules, controlling stereochemistry is essential. The palladium-catalyzed synthesis of α-(trifluoromethyl)arylmethylamines is a prime example of stereochemical control. acs.orgnih.gov The enantioselectivity of the reaction is dictated by the chiral ligand coordinated to the palladium catalyst. acs.org The use of specific enantiomers of PyOX ligands, for example, allows for the preparation of the desired enantiomer of the amine product with high fidelity. acs.orgnih.gov This demonstrates how the choice of a chiral catalyst can effectively create specific stereocenters, a fundamental strategy in modern asymmetric synthesis.
Chemical Reactivity and Transformation Pathways
Nucleophilic Reactions
The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack under certain conditions.
Nucleophilic Aromatic Substitution (SNAr) Mechanisms and Meisenheimer Complex Formation
Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com For a reaction to proceed via the SNAr mechanism, the aromatic ring must be substituted with at least one powerful electron-withdrawing group, which stabilizes the negative charge of the intermediate, and a good leaving group. masterorganicchemistry.com The reaction proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. wikipedia.orgmasterorganicchemistry.com
In the context of aniline (B41778) derivatives, the trifluoromethyl group significantly reduces the nucleophilicity of the amine. nih.gov For instance, in reactions with chloro-substituted nitrogen heterocycles, anilines with ortho-trifluoromethyl groups show lower yields due to this strong electron-withdrawing effect. nih.gov However, the N-trifluoromethyl group in 4-ethyl-N-(trifluoromethyl)aniline would make the aromatic ring itself more electron-deficient. This increased electrophilicity facilitates attack by nucleophiles, particularly at positions ortho and para to the activating electron-withdrawing group. The presence of a suitable leaving group on the ring would be necessary for a substitution reaction to occur. While specific examples for this compound are not prevalent, the general mechanism is well-established for similar structures. wikipedia.orgmasterorganicchemistry.com
Reactions with Carbonyl Compounds and Their Derivatives
Anilines are known to react with carbonyl compounds such as aldehydes and ketones to form imines or Schiff bases. However, the reactivity of the amino group in this compound is significantly diminished due to the strong electron-withdrawing N-trifluoromethyl substituent. Standard condensation conditions are often inefficient for forming imines from such deactivated anilines. researchgate.net More specialized conditions, such as the use of Lewis acid catalysts, may be required to facilitate these reactions.
For example, the synthesis of N-(1-(4-ethylphenyl)ethylidene)-2-(trifluoromethyl)aniline, an imine, highlights the reaction between a substituted aniline and a ketone. sigmaaldrich.com While this example involves a different isomer, it illustrates the general reaction type. The reaction of this compound with a carbonyl compound would similarly lead to the formation of a C=N bond, though potentially requiring forcing conditions.
Coupling Reactions with Electrophilic Acylating Agents
The reaction of anilines with electrophilic acylating agents, such as acyl chlorides or anhydrides, is a common method for forming amides. In the case of this compound, the nucleophilicity of the nitrogen atom is reduced, which can make acylation reactions more challenging compared to unsubstituted anilines. A study involving the reaction of 4-(trifluoromethyl)aniline (B29031) with cinnamoyl chloride to form N-[4-(trifluoromethyl)phenyl]cinnamamide demonstrates the feasibility of such acylations, which can then be used in further cyclization reactions. researchgate.net This suggests that this compound can undergo similar coupling reactions with various acylating agents to produce the corresponding N-acyl derivatives, likely requiring appropriate catalysts or reaction conditions to overcome the reduced nucleophilicity.
Electrophilic Reactions
Aromatic Substitution on the Phenyl Ring (e.g., C-H Functionalization)
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The regioselectivity of this reaction is governed by the existing substituents on the ring. In this compound, the ethyl group is an activating, ortho-, para-directing group, while the N-trifluoromethylamino group is a deactivating, meta-directing group.
The outcome of an electrophilic substitution reaction on this molecule would depend on the balance between these directing effects and the reaction conditions. Generally, the activating effect of the alkyl group would likely dominate, directing incoming electrophiles to the positions ortho to the ethyl group (and meta to the N-trifluoromethylamino group).
Recent advances have focused on direct C-H functionalization, which avoids the need for pre-functionalized starting materials. For example, direct C-H trifluoromethylation of anilines has been achieved using reagents like Togni's reagent, often with transition-metal catalysis. researchgate.net These methods can exhibit good regioselectivity. researchgate.net Another powerful transformation is the trifluoromethylarylation of alkenes, where anilines can be used as the aromatic source, showing excellent regiocontrol for para-substitution. rsc.org
Transformations of the Trifluoromethyl Group
The N-CF3 group, while generally stable, can participate in specific chemical transformations. The synthesis of N-trifluoromethyl compounds can be achieved through various methods, including the direct fluorination of N-trichloromethyl derivatives or the use of specialized trifluoromethylating agents. nih.gov
The transformation of the N-CF3 group itself is less common but can be achieved under specific conditions. For example, while not a direct transformation of the N-CF3 group, related trifluoromethoxy (OCF3) groups can be synthesized and rearranged. nih.gov The stability of the N-CF3 bond makes it a desirable feature for applications where metabolic stability is important. nih.gov Research into the reactivity of the N-CF3 moiety itself is an ongoing area, with potential for developing new synthetic methodologies.
Hydrolysis of the Trifluoromethyl Moiety
The trifluoromethyl group (-CF3) is generally considered to be chemically robust and resistant to hydrolysis under standard conditions. However, under specific and often harsh reaction conditions, such as treatment with fuming sulfuric acid and boric acid, the trifluoromethyl group on an aromatic ring can be hydrolyzed to a carboxylic acid group. rsc.org The presence of a strong base can also facilitate the hydrolysis of trifluoromethyl groups. acs.org In the context of trifluoromethyl-substituted anilines, the electron-donating nature of the amino group can influence the reactivity of the -CF3 group. While direct studies on the hydrolysis of this compound are not extensively documented, related research on trifluoromethylated indoles has shown that the -CF3 group can be hydrolyzed under basic conditions. acs.org Furthermore, the hydrolysis of N-trifluoroacetyl derivatives of amino acids by enzymes like acylase I has been observed, although this involves a different chemical linkage. nih.gov The synthesis of carboxylic arylphosphines has been achieved through the hydrolysis of trifluoromethyl groups, indicating a viable, albeit challenging, transformation pathway. rsc.org
A plausible, though likely strenuous, pathway for the hydrolysis of the trifluoromethyl group in this compound would proceed via nucleophilic attack, facilitated by a strong acid or base, ultimately leading to the formation of 4-ethyl-N-carboxyaniline. This transformation is of interest in medicinal chemistry for modifying the properties of drug candidates. researchgate.netresearchgate.net
Reactivity of the N-Ethyl Moiety
The N-ethyl group of this compound is susceptible to various chemical transformations, most notably oxidation and cyclization reactions.
The oxidation of N-alkylanilines is a significant area of study, particularly in the context of drug metabolism. nih.govmdpi.com The N-ethyl group can undergo oxidative transformations through several pathways. Anodic oxidation of N-alkylanilines has been shown to proceed via different routes depending on the reaction conditions. acs.org
One common oxidative pathway is N-dealkylation , which involves the removal of the ethyl group to form 4-(trifluoromethyl)aniline. nih.gov This process is often catalyzed by enzymes such as cytochrome P450 and involves the initial hydroxylation of the carbon atom attached to the nitrogen, followed by spontaneous decomposition to the dealkylated amine and acetaldehyde. mdpi.com Chemical methods using various oxidizing agents can also achieve N-dealkylation. documentsdelivered.com
Another potential oxidative transformation is N-oxidation , where the nitrogen atom is oxidized to form an N-oxide. This reaction is particularly relevant for tertiary amines and is often mediated by flavin-containing monooxygenases (FMOs). mdpi.comnih.gov For a secondary amine like this compound, N-oxidation is less common than N-dealkylation but can occur.
The table below summarizes the potential oxidative products of the N-ethyl moiety.
| Starting Compound | Transformation | Potential Product |
| This compound | N-De-ethylation | 4-(trifluoromethyl)aniline |
| This compound | N-Oxidation | 4-ethyl-N-hydroxy-N-(trifluoromethyl)aniline |
The N-ethyl chain, in conjunction with the aniline ring, can participate in cyclization reactions to form various heterocyclic structures. While specific studies on this compound are limited, research on related N-alkylanilines provides insights into potential cyclization pathways.
For instance, N-substituted 2-alkenylanilines can undergo oxidation followed by intramolecular cyclization and elimination to yield indole (B1671886) derivatives. mdpi.com Although the N-ethyl group itself is not an alkenyl chain, this highlights the potential for cyclization if the ethyl group were to be appropriately functionalized. Another example involves the treatment of N-acetyl-ortho-cycloalkenylanilines with bromine, which leads to intramolecular cyclization to form brominated benzoxazines or hexahydrocyclopenta[b]indoles. researchgate.net
Cyclization reactions of enamines formed from secondary amines and aldehydes/ketones are also well-established, often occurring in aqueous solutions. valpo.edu Furthermore, cyclization of dipeptides containing N-methyl-anthraniloyl units demonstrates the propensity of substituted anilines to form cyclic structures under mild conditions. nih.gov
Mechanistic Studies on Reaction Kinetics and Thermodynamics
The kinetics and thermodynamics of reactions involving aniline and its derivatives have been the subject of numerous studies, providing a framework for understanding the reactivity of this compound.
Kinetic models have been developed to describe the rate of reactions such as the nitrosation of anilines. murdoch.edu.auacs.orgacs.org These models often consider factors like the basicity of the aniline substrate and the nucleophilicity of the reacting agent. The intrinsic energy barrier for such reactions has been estimated using these models. murdoch.edu.auacs.org
Thermodynamic parameters, including activation energy, enthalpy, and entropy of activation, have been evaluated for the oxidation of substituted anilines. orientjchem.org For example, in the oxidation of meta-substituted anilines, a negative entropy of activation supports the formation of an ordered activated complex in the rate-determining step. orientjchem.org Hammett plots are often used to correlate the reaction rates with the electronic effects of substituents on the aniline ring. orientjchem.orgutmb.edu
The following table presents generalized kinetic and thermodynamic data for reactions of aniline derivatives, which can be extrapolated to understand the behavior of this compound.
| Reaction Type | Key Findings |
| Nitrosation of Anilines | A kinetic model links reaction rate to substrate basicity and nitrosating agent nucleophilicity. acs.orgacs.org The intrinsic reaction barrier is estimated to be around 15 kJ mol⁻¹. murdoch.edu.auacs.org |
| Oxidation of Anilines | The reaction is often first order with respect to the aniline, oxidant, and acid catalyst. orientjchem.org Negative entropy of activation suggests an ordered transition state. orientjchem.org |
| Reaction with Chloramine T | A Hammett plot can be used to determine the reaction constant (ρ), providing insight into the charge development in the transition state. utmb.edu |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-ethyl-N-(trifluoromethyl)aniline, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR would be essential.
Proton (¹H) NMR for Structural Connectivity
Proton NMR (¹H NMR) reveals the number of different types of protons in a molecule and their neighboring environments. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the ethyl group's methylene (B1212753) (-CH2-) and methyl (-CH3) protons, as well as signals for the protons on the aromatic ring. The splitting patterns of these signals (e.g., a quartet for the -CH2- group coupled to the -CH3- group, and a triplet for the -CH3- group) would confirm the ethyl substituent. The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.
Carbon (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in the molecule. The spectrum of this compound would display unique signals for the two carbons of the ethyl group, the four distinct carbons of the substituted aromatic ring, and the carbon of the trifluoromethyl group. The chemical shift of the trifluoromethyl carbon would be significantly influenced by the attached fluorine atoms and would exhibit a characteristic quartet splitting pattern in the proton-coupled spectrum due to coupling with the three fluorine atoms.
Fluorine (¹⁹F) NMR for Trifluoromethyl Group Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically for observing fluorine atoms. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. sigmaaldrich.com The chemical shift of this signal provides a sensitive probe of the electronic environment around the trifluoromethyl group. bldpharm.com
Advanced NMR Techniques (e.g., 2D NMR) for Complex Structure Determination
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively establish the connectivity between protons and carbons. A COSY spectrum would show correlations between the methylene and methyl protons of the ethyl group, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes and Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for:
N-H stretching: While this is an N-substituted aniline (B41778), a weak overtone or combination band might be observed in the region of 3300-3500 cm⁻¹. However, the primary N-H stretch would be absent.
C-H stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would be observed just below 3000 cm⁻¹.
C=C stretching: Aromatic ring stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.
C-N stretching: The stretching vibration of the aryl C-N bond would be expected in the 1250-1360 cm⁻¹ range.
C-F stretching: Strong, characteristic absorption bands for the C-F bonds of the trifluoromethyl group would be prominent in the 1000-1400 cm⁻¹ region.
Without experimental data for this compound, the following table provides a generalized expectation of FT-IR peaks based on known data for similar aniline compounds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2970 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1360 |
| C-F Stretch (Trifluoromethyl) | 1000 - 1400 (strong) |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules like this compound, the absorption of UV light induces electronic transitions, providing insights into the molecule's electronic structure and conjugation.
The spectrum of this compound is expected to be characterized by transitions involving the π electrons of the benzene ring and the non-bonding (n) electrons of the nitrogen atom. The primary transitions anticipated are:
π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. slideshare.net They are typically high-intensity absorptions. In this compound, these transitions are associated with the aromatic system. The presence of substituents on the benzene ring, such as the ethylamino and trifluoromethyl groups, will shift the absorption maxima (λ_max) compared to unsubstituted benzene.
n → π* (n to pi-star) transitions: These transitions involve moving an electron from a non-bonding orbital, such as the lone pair on the nitrogen atom, to an antibonding π* orbital of the aromatic ring. youtube.com These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths. libretexts.org
The ethyl (-CH₂CH₃) group acts as a weak electron-donating group through hyperconjugation and induction, while the trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. The amino group (-NH-) is a strong activating group that donates electron density to the ring. This combination of substituents influences the energy of the molecular orbitals, thereby affecting the wavelengths of the absorption bands. The conjugation of the nitrogen lone pair with the aromatic π-system is a dominant factor in its UV-Vis spectrum.
Table 2: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Relative Energy | Expected Wavelength Region |
|---|---|---|---|
| π → π* | Bonding π (aromatic ring) to Antibonding π* | High | Shorter UV (e.g., ~200-280 nm) |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HR-MS) is a critical technique for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HR-MS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or five decimal places. This accuracy allows for the determination of the elemental composition of the molecule from its exact mass.
For this compound, the molecular formula is C₉H₁₀F₃N. uni.lu HR-MS can distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental formula. This capability is indispensable for confirming the identity of the compound in complex samples or when verifying the outcome of a chemical synthesis. nih.gov Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used to acquire high-resolution data. acs.org
Table 3: Accurate Mass Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀F₃N | uni.lu |
| Monoisotopic Mass | 189.07654 Da | uni.lu |
| Protonated Adduct [M+H]⁺ | 190.08382 Da | uni.lu |
In mass spectrometry, after the molecule is ionized, it often undergoes fragmentation. Analyzing the resulting fragment ions provides a roadmap to the molecule's structure. The fragmentation pattern of this compound under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can reveal key structural features.
Based on the structure, several characteristic fragmentation pathways can be predicted:
Loss of a methyl radical (•CH₃): A common fragmentation for ethyl-substituted compounds is the loss of a methyl group, leading to a [M-15]⁺ ion.
α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen (alpha to the amine) can result in the loss of an ethyl radical (•CH₂CH₃), producing a prominent [M-29]⁺ ion. This is a characteristic fragmentation for N-ethyl amines. mdpi.comresearchgate.net
Cleavage of the N-Aryl bond: The bond between the nitrogen and the benzene ring can cleave, leading to fragments corresponding to the trifluoromethylphenyl portion or the ethylamino portion.
Loss of HF or CF₂: The trifluoromethyl group may undergo fragmentation, though it is generally quite stable.
Elucidating these pathways helps to confirm the connectivity of the atoms within the molecule. nih.govresearchgate.net
Table 4: Predicted Mass Fragments of this compound This table presents plausible fragments based on common fragmentation rules for similar structures.
| m/z (mass/charge) | Proposed Ion Structure / Loss | Fragmentation Pathway |
|---|---|---|
| 189 | [C₉H₁₀F₃N]⁺ | Molecular Ion (M⁺) |
| 174 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |
| 160 | [M - C₂H₅]⁺ | α-cleavage, loss of an ethyl radical |
| 145 | [C₇H₄F₃]⁺ | Loss of ethylamine, forming a trifluoromethylphenyl ion |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net This data reveals the exact conformation of the molecule in the solid state, including the planarity of the aniline system and the orientation of the ethyl and trifluoromethyl substituents relative to the aromatic ring.
The analysis would also detail the intermolecular interactions, such as hydrogen bonding (if present) and van der Waals forces, that dictate how the molecules pack together to form the crystal lattice. researchgate.net While specific crystallographic data for this compound were not found in the search results, the methodology is standard for small organic molecules. acs.org The resulting structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 5: Data Obtainable from X-ray Crystallography of this compound
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). researchgate.net |
| Space Group | The symmetry elements of the crystal lattice. researchgate.net |
| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms (e.g., C-N, C-C, C-F, C-H). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C, H-C-H). |
| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |
Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
Supramolecular Assembly and Intermolecular Interactions
The way individual molecules of this compound arrange themselves in the solid state is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the crystal packing and influence physical properties such as melting point and solubility.
The primary intermolecular interactions expected to play a significant role in the supramolecular assembly of this compound include:
Hydrogen Bonding: The N-H group of the aniline moiety can act as a hydrogen bond donor, while the fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors. This can lead to the formation of N-H···F hydrogen bonds, a common motif in the crystal structures of fluorinated organic compounds.
Halogen Bonding: The electrophilic region on the fluorine atoms of the trifluoromethyl group could potentially participate in halogen bonding with nucleophilic sites on adjacent molecules.
π-π Stacking: The aromatic benzene rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. The presence of the electron-withdrawing trifluoromethyl group can influence the nature of these interactions, potentially favoring offset or edge-to-face arrangements over face-to-face stacking.
Studies on similar trifluoromethylated aromatic compounds have shown that the interplay of these interactions leads to complex and varied crystal packing arrangements. researchgate.net The specific arrangement in this compound would be a delicate balance of these forces.
Thermal Analysis
Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of a compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Phase Transitions
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, boiling points, and other phase transitions.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimental results are compared with the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity. researchgate.net
The molecular formula for this compound is C₉H₁₀F₃N. uni.luallmpuslab.com Based on this formula, the theoretical elemental composition can be calculated.
Interactive Data Table: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 57.14 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.33 |
| Fluorine | F | 18.998 | 3 | 56.994 | 30.12 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.41 |
| Total | 189.180 | 100.00 |
Note: The values in this table are calculated based on the molecular formula and standard atomic weights.
Experimental verification of these percentages through CHN analysis is a critical step in the characterization of a newly synthesized batch of this compound to ensure it meets the required purity standards.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic and geometric landscapes of molecules.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable conformation (the lowest energy state) and for analyzing the distribution of electrons within a molecule. nih.gov In a typical DFT study, the geometry of a molecule like 4-ethyl-N-(trifluoromethyl)aniline would be optimized using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.
The position and electronic nature of substituent groups on the benzene (B151609) ring—in this case, the 4-ethyl and N-trifluoromethyl groups—play a significant role in determining the final geometry and electronic properties. nih.gov For instance, DFT calculations on the related compound 4-nitro-3-(trifluoromethyl)aniline (B27955) (NTFA) have been used to understand the influence of the amino, nitro, and trifluoromethyl groups on the benzene ring's geometry. nih.gov Similar calculations for this compound would reveal how the interplay between the electron-donating ethyl group and the electron-withdrawing N-trifluoromethyl group affects the molecule's structure.
Table 1: Illustrative Optimized Geometrical Parameters for a Related Aniline (B41778) Derivative (4-nitro-3-(trifluoromethyl)aniline) using DFT (Note: This data is for a related compound and serves to illustrate typical DFT outputs.)
| Parameter | Bond Length (Å) / Angle (°) |
| C-C (ring) | 1.38 - 1.40 |
| C-N (nitro) | ~1.47 |
| C-N (amino) | ~1.39 |
| C-CF3 | ~1.51 |
| C-N-H angle | ~118° |
| C-C-C (ring) angle | 118° - 121° |
Data derived from studies on substituted anilines. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. nih.gov It is a primary tool for predicting the electronic absorption spectra (UV-Visible spectra) of organic compounds. By calculating the energies of vertical electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax) and the intensity of these transitions (oscillator strength). nih.govresearchgate.net
For this compound, a TD-DFT calculation would identify the key electronic transitions, such as those from π orbitals on the benzene ring to π* antibonding orbitals. The results would help in understanding the photophysical properties of the molecule and how its structure influences its interaction with light. These theoretical spectra can be compared with experimentally measured spectra to validate the computational model and aid in the interpretation of experimental data. nih.gov
Molecular Orbital Analysis
Molecular orbital analysis provides a deeper understanding of chemical bonding, reactivity, and the electronic behavior of molecules.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the highest energy orbital containing electrons, acts as the primary electron donor (nucleophile), while the LUMO, being the lowest energy orbital without electrons, acts as the primary electron acceptor (electrophile). youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and prone to electronic transitions. nih.gov DFT calculations are commonly used to determine the energies of these orbitals. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethyl-substituted benzene ring, while the LUMO may have significant contributions from the electron-withdrawing trifluoromethyl group.
Table 2: Illustrative FMO Properties for a Related Compound (4-nitro-3-(trifluoromethyl)aniline) (Note: This data is for a related compound and serves to illustrate typical FMO analysis outputs.)
| Parameter | Energy (eV) |
| E(HOMO) | -7.02 |
| E(LUMO) | -3.25 |
| Energy Gap (ΔE) | 3.77 |
Data derived from the study of 4-nitro-3-(trifluoromethyl)aniline. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to identify the regions of a molecule that are rich or poor in electrons. It maps the electrostatic potential onto the molecule's electron density surface, providing a guide to its reactive behavior. Different colors represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack (e.g., lone pairs on oxygen or nitrogen).
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack (e.g., acidic hydrogen atoms).
Green: Regions of neutral or near-zero potential.
For this compound, an MEP map would likely show a negative potential (red/yellow) around the nitrogen atom and the π-system of the benzene ring, indicating these are sites for electrophilic interaction. A positive potential (blue) would be expected around the hydrogen atoms of the amine group and potentially the highly electronegative fluorine atoms of the trifluoromethyl group. nih.gov
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de This method is exceptionally useful for analyzing hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. uni-muenchen.dersc.org
Table 3: Illustrative NBO Analysis for a Related Aniline Derivative (Note: This data illustrates typical NBO outputs for donor-acceptor interactions.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N | π(C-C ring) | High |
| π(C-C ring) | π(C-C ring) | Moderate |
| σ(C-H) | σ*(C-C) | Low |
Data shows typical interactions and relative energies found in substituted anilines. nih.gov
Vibrational Frequency Calculations and Spectral Assignment
Computational chemistry provides a powerful tool for understanding the vibrational modes of this compound. By employing methods such as Density Functional Theory (DFT), researchers can calculate the vibrational frequencies and assign them to specific molecular motions, which is crucial for interpreting experimental infrared (IR) and Raman spectra.
Studies on structurally related molecules, such as 4-ethylaniline (B1216643) and various trifluoromethyl anilines, offer a basis for predicting the spectral features of this compound. For instance, research on 4-ethylaniline has identified the characteristic vibrational modes of the ethyl group, including a low-frequency torsion mode. colostate.edu The analysis of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines has provided assignments for vibrations involving the trifluoromethyl (CF₃) group and the aromatic ring. researchgate.net
The calculated vibrational spectrum of this compound would be a composite of the vibrations of its constituent parts: the ethyl group, the aniline core, and the N-trifluoromethyl group. Key vibrational modes would include:
N-H stretch: Although the primary amine is substituted, a secondary amine N-H stretch would be expected if the compound were N-H instead of N-ethyl. In the target molecule, this is absent.
C-H stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the ethyl group are found just below 3000 cm⁻¹.
C=C stretches: Vibrations corresponding to the aromatic ring are expected in the 1450-1625 cm⁻¹ region. researchgate.net
C-F stretches: The strong C-F stretching vibrations of the trifluoromethyl group are highly characteristic and typically appear in the 1100-1350 cm⁻¹ range. researchgate.net
Ethyl group modes: Bending and torsional modes of the ethyl group occur at lower frequencies. colostate.edu
A theoretical assignment of these vibrational frequencies allows for a detailed correlation with experimentally obtained spectra, confirming the molecular structure and providing insight into the intramolecular dynamics.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on data from analogous compounds.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference Moiety |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Aniline Ring |
| Aliphatic C-H Stretch | 2850 - 2980 | Ethyl Group |
| Aromatic C=C Stretch | 1500 - 1625 | Aniline Ring |
| C-N Stretch | 1250 - 1350 | Aniline Core |
| C-F Stretch | 1100 - 1350 | Trifluoromethyl Group |
| Ethyl Group Bending | ~1460 | Ethyl Group |
Intermolecular Interactions and Supramolecular Chemistry
The non-covalent interactions within the crystal structure of this compound dictate its solid-state properties. Computational methods are essential for visualizing, quantifying, and understanding these complex interactions.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful method used to visualize and analyze intermolecular interactions in crystal structures. researchgate.netnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For this compound, these maps would reveal the key interactions shaping its supramolecular assembly.
The primary interactions expected are:
H···H Contacts: Given the presence of the ethyl group and aromatic hydrogens, these contacts are expected to cover a significant portion of the Hirshfeld surface. nih.gov
F···H Contacts: The highly electronegative fluorine atoms of the trifluoromethyl group will form hydrogen bonds with hydrogen atoms on neighboring molecules, appearing as distinct features on the fingerprint plot. nih.govnih.gov
N···H Contacts: Interactions involving the aniline nitrogen atom would also be present. researchgate.net
Two-dimensional fingerprint plots are derived from the Hirshfeld surface, quantifying the percentage contribution of each type of intermolecular contact to the total surface area. researchgate.netnih.gov For this compound, the plot would likely show prominent spikes corresponding to the short F···H contacts, alongside the more diffuse H···H and C···H interactions that stabilize the crystal lattice.
Interaction Energy Calculations and Void Analysis
Void analysis complements this by identifying empty spaces within the crystal lattice. These voids can influence the material's density, stability, and potential to include guest molecules. The size and shape of these voids are calculated from the crystal structure data, providing a more complete picture of the supramolecular architecture.
Mechanistic Insights from Computational Modeling
Computational modeling is instrumental in elucidating reaction mechanisms, providing information on transient species like transition states that are difficult to observe experimentally.
Transition State Characterization and Reaction Pathway Analysis
For reactions involving this compound, such as electrophilic aromatic substitution or further N-alkylation, computational methods can map out the entire reaction pathway. acs.org This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as the transition states that connect them.
A transition state is a first-order saddle point on the potential energy surface. Its structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. acs.org By analyzing this vibrational mode, the atoms' movements during the bond-breaking and bond-forming processes can be visualized. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. For example, in a hypothetical difluoroalkylation reaction, modeling could trace the pathway from the initial formation of an electron donor-acceptor (EDA) complex to the final product. acs.org
Linear Free Energy Relationship (LFER) and Hammett Correlations
The Hammett equation is a classic example of a linear free-energy relationship (LFER) that correlates the electronic effects of substituents on the reactivity of benzene derivatives. The equation is given by:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ is the reaction constant (which depends on the reaction type and conditions).
Computational studies on related molecules like N-alkyl-4-nitroanilines have shown how substituent changes affect electronic properties and reactivity. researchgate.net In this compound, the aromatic ring is influenced by two groups with opposing electronic effects:
The ethyl group at the para position is a weak electron-donating group (σ < 0).
The N-trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.
By calculating properties like the distribution of charges and frontier molecular orbital energies for a series of related compounds, computational chemistry can be used to derive theoretical Hammett constants. researchgate.net This allows for the prediction of how this compound would behave in various reactions and provides a deeper understanding of the structure-property relationships governing its chemical reactivity.
Solvent Effects Modeling (e.g., Polarizable Continuum Model - PCM)
A thorough review of scientific literature reveals a notable absence of specific computational studies investigating the solvent effects on this compound using methods such as the Polarizable Continuum Model (PCM). While the PCM and similar implicit solvation models are powerful and widely used tools in computational chemistry to understand how a solvent medium influences the geometric and electronic properties of a molecule, dedicated research on this particular compound has not been published in the accessible scientific domain.
Computational studies on analogous molecules, such as various substituted anilines, have demonstrated the significant impact of solvent polarity on properties like dipole moments, molecular orbital energies, and electronic transition energies. For instance, research on other aniline derivatives often shows a stabilization of charge-separated states in polar solvents, leading to red-shifts in UV-Vis spectra and changes in molecular geometries. However, without specific studies on this compound, any discussion of how solvents would affect its behavior remains purely speculative.
The combination of the electron-donating ethyl group and the strongly electron-withdrawing trifluoromethyl group on the aniline scaffold makes it an interesting candidate for theoretical investigation. The interplay of these substituents would likely result in a significant ground-state dipole moment, which would be highly sensitive to the surrounding solvent environment. A systematic study using a PCM approach across a range of solvents with varying dielectric constants would be expected to provide valuable insights into:
Molecular Geometry: Changes in bond lengths and angles, particularly within the amine group and its connection to the aromatic ring.
Electronic Properties: Variations in the dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Spectroscopic Properties: Shifts in calculated UV-Vis and NMR spectra as a function of solvent polarity.
Such a study would require the selection of a suitable level of theory (e.g., Density Functional Theory with an appropriate functional and basis set) in conjunction with the PCM to generate reliable data. The results would typically be presented in data tables comparing the calculated properties in the gas phase and in different solvents.
Data on Solvent Effects for this compound:
As of the latest search, no experimental or computational data tables detailing the solvent effects on the properties of this compound are available in published research. The generation of such a table would necessitate a dedicated computational chemistry study.
Applications in Chemical Synthesis and Materials Science
Building Block in Organic Synthesis for Complex Molecular Scaffolds
4-Ethyl-N-(trifluoromethyl)aniline serves as a fundamental building block in organic synthesis, enabling the construction of intricate molecular architectures. The presence of the trifluoromethyl group (-CF3) significantly influences the reactivity and properties of the aniline (B41778) ring, making it a key intermediate for synthesizing more complex structures. chemimpex.com This fluorinated aniline derivative is utilized in reactions to create substituted bicyclic heterocycles, such as quinolines and benzimidazoles. ossila.com
The synthesis of complex scaffolds often involves leveraging the unique reactivity of the amine group and the aromatic ring. For instance, derivatives of trifluoromethyl-anilines are used in reactions like the one-pot synthesis of 2-aminoaryl quinoxalines through iron(III)-catalyzed ring-opening and annulation reactions. acs.org This demonstrates the utility of such aniline derivatives in accessing complex heterocyclic systems that are otherwise challenging to prepare. acs.org The development of efficient methods to incorporate such building blocks is crucial for creating novel compounds with potential applications in various fields of chemistry. acs.org
Furthermore, the strategic placement of the trifluoromethyl group can direct the regioselectivity of subsequent reactions, allowing for precise control over the final molecular structure. This control is essential in the multi-step synthesis of complex target molecules where specific isomer formation is required. The compound's utility is also seen in the preparation of various stereodefined fluorinated compounds, highlighting its role in constructing diverse and complex molecular frameworks. researchgate.net
Development of Specialty Chemicals, Dyes, and Pigments
The trifluoromethyl group in this compound plays a crucial role in the development of specialty chemicals, including dyes and pigments. This functional group can enhance properties such as stability, color, and performance. chemimpex.com While direct application of this compound as a dye might be limited, its derivatives are integral to producing a range of coloring agents.
Historically, aniline and its derivatives have been the cornerstone of the dye and pigment industry. epa.gov The introduction of a trifluoromethyl group can lead to the creation of dyes with improved properties. For example, unsulfonated nitro-diarylamines are used as yellow and orange disperse dyes for synthetic fibers. epa.gov The electronic effects of the -CF3 group can be harnessed to tune the absorption and emission spectra of chromophores, leading to the development of dyes with specific colors and fluorescent properties.
The synthesis of specialty chemicals often involves the reaction of aniline derivatives with other organic molecules to build larger, more functional systems. The unique properties of fluorinated anilines make them attractive for creating materials with enhanced thermal stability and chemical resistance, which are desirable traits for industrial applications. chemimpex.com
Synthesis of Advanced Materials
The incorporation of this compound and its derivatives into larger molecular structures has led to the development of a variety of advanced materials with unique and tunable properties.
Derivatives of trifluoromethyl-anilines are utilized in the synthesis of new liquid crystal compounds. For instance, Schiff bases derived from the condensation of trifluoromethyl-benzaldehyde with alkyloxy anilines have been synthesized and studied for their liquid crystalline behavior. nih.gov The presence and position of the trifluoromethyl group, along with the length of the alkyloxy chain, have been shown to impact the mesophase transition behavior of these materials. nih.gov
In a specific study, (E)-4-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline derivatives were synthesized and their mesomorphic characteristics were investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.gov The results indicated that some of these compounds exhibit a nematogenic mesophase, demonstrating the potential of trifluoromethyl-aniline derivatives in the design of new liquid crystal materials. nih.gov
Table 1: Mesomorphic Properties of (E)-4-(alkyloxy)-N-{(4-trifluoromethyl)benzylidene}aniline Derivatives
| Compound | Alkyl Chain Length | Mesomorphic Behavior |
| 1a | Short | Nematic |
| 1b | Medium | Nematic |
| 1c | Long | Nematic |
| 1d-f | Varied | Non-mesomorphic |
This table is a simplified representation based on the finding that shorter chain derivatives exhibited mesomorphic properties. nih.gov
Fluorinated building blocks, including derivatives of trifluoromethyl-aniline, are incorporated into polymers to enhance their properties. chemimpex.com The trifluoromethyl group can impart increased thermal stability, chemical resistance, and desirable dielectric properties to polymers like polyimides. These enhanced characteristics make fluorinated polymers valuable in demanding industrial and electronic applications.
The synthesis of fluorinated polyimides often involves the polycondensation of fluorinated diamines with dianhydrides. The properties of the resulting polyimide are directly influenced by the structure of the fluorinated diamine monomer. The use of monomers derived from trifluoromethyl-anilines can lead to polyimides with low dielectric constants, high thermal stability, and good mechanical properties, making them suitable for applications in microelectronics and aerospace.
Derivatives of this compound are investigated for their potential in non-linear optical (NLO) materials. NLO materials are crucial for applications in optical communications, data storage, and optical computing. The NLO response of organic molecules is often enhanced by the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.
In this context, the aniline moiety can act as an electron-donating group, while the trifluoromethyl group possesses electron-withdrawing characteristics. This "push-pull" electronic structure is a key design principle for second-order NLO chromophores. By incorporating trifluoromethyl-aniline derivatives into larger conjugated systems, it is possible to create molecules with significant second-order hyperpolarizability (β), a measure of the NLO response.
Research has shown that the introduction of electron-donating and electron-withdrawing groups into the structure of an oligomer can lead to a marked increase in the nonlinear response. researchgate.net The development of quinone derivatives with electron-donating substituents has been explored for third-order NLO applications, aiming for materials with large tertiary non-linear susceptibility (χ(3)) and high-speed response. epo.org
Catalytic Applications as Reagents or Ligand Precursors
While direct catalytic applications of this compound may not be widespread, its derivatives serve as important precursors for the synthesis of ligands used in catalysis. The electronic properties of the trifluoromethyl group can influence the coordination chemistry of the resulting ligands and the reactivity of the metal center in a catalyst.
For example, aniline derivatives can be transformed into more complex structures that can act as ligands for transition metals. These ligands can then be used to create catalysts for a variety of organic transformations. The electron-withdrawing nature of the -CF3 group can affect the electron density on the metal center, thereby tuning the catalytic activity and selectivity.
Furthermore, trifluoromethyl-aniline derivatives themselves can act as reagents in certain catalytic cycles. For instance, in some cross-coupling reactions, aniline derivatives are used as coupling partners to introduce the trifluoromethyl-phenylamino moiety into a target molecule. The development of new catalytic methods often relies on the availability of a diverse range of building blocks, including functionalized anilines like this compound.
Role as a Model Compound for Organofluorine Reactivity Studies
The study of organofluorine compounds is a cornerstone of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. Within this field, understanding the fundamental reactivity of molecules containing fluorine is paramount. This compound serves as a significant model compound for investigating the intricate electronic effects and reaction dynamics imparted by the trifluoromethyl (-CF3) group on an aromatic system. Its structure, featuring both an electron-donating ethyl group and a potent electron-withdrawing N-trifluoromethyl group, provides a valuable platform for dissecting the nuanced reactivity of trifluoromethylated anilines.
The presence of the trifluoromethyl group directly attached to the nitrogen atom dramatically influences the chemical properties of the aniline moiety. The strong electron-withdrawing nature of the -CF3 group decreases the electron density on the nitrogen and, by extension, the aromatic ring. This modulation of the electronic character is central to its use as a model compound in reactivity studies.
Research in the field of organofluorine chemistry often utilizes substrates like this compound to explore a variety of transformations. For instance, the synthesis of N-trifluoromethylanilines through methods such as the reaction of anilines with sodium triflinate (CF3SO2Na) and triphenylphosphine (B44618) (PPh3) showcases the reactivity at the nitrogen center. While specific studies on this compound are part of the broader research into this class of compounds, the general conditions can be exemplified as follows:
| Reactant | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Substituted Aniline | CF3SO2Na, PPh3, AgF | Acetonitrile (MeCN) | Room Temperature to 50°C | Moderate to High |
The reactivity of the aromatic ring in this compound is also a key area of investigation. The interplay between the activating, ortho-para directing ethyl group and the deactivating effect of the N-trifluoromethyl group presents a complex scenario for electrophilic aromatic substitution reactions. Studies on analogous systems help predict how different electrophiles would interact with this substituted aniline.
Furthermore, trifluoromethylated anilines are valuable precursors in the synthesis of more complex molecules, including pharmaceuticals and functional materials. For example, the amino group, despite its reduced nucleophilicity due to the adjacent -CF3 group, can still participate in various coupling reactions. The insights gained from studying the reactivity of this compound can be extrapolated to the design of synthetic routes for novel compounds with desired properties.
The investigation of such model compounds is crucial for the development of new synthetic methodologies in organofluorine chemistry. By understanding the fundamental principles that govern the reactivity of molecules like this compound, chemists can better predict reaction outcomes, optimize conditions, and design more efficient and selective transformations for the synthesis of complex fluorinated molecules.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-alkylanilines and fluorinated aromatic compounds is an area of intense research, with a growing emphasis on green and sustainable methods. acs.orgrsc.orgrsc.org Future research on the synthesis of 4-ethyl-N-(trifluoromethyl)aniline is likely to move beyond traditional multi-step procedures, which may involve harsh reagents and generate significant waste. organic-chemistry.org
Key areas for development include:
Catalytic N-Alkylation: Exploring efficient catalytic systems for the direct N-ethylation of 4-(trifluoromethyl)aniline (B29031) is a promising route. This could involve the use of novel metal catalysts or organocatalysts that operate under mild conditions. researchgate.net A recent study demonstrated the use of a reusable nickel-ruthenium catalyst for the N-alkylation of anilines with alcohols, offering a greener alternative to traditional methods. acs.org
Flow Chemistry: Continuous-flow processes offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving reactive intermediates or hazardous reagents. vapourtec.commit.edu The development of a continuous-flow synthesis for this compound could lead to a more efficient and industrially viable manufacturing process. researchgate.net
Biocatalysis: The use of enzymes, such as nitroreductases, for the synthesis of aniline (B41778) derivatives is a rapidly growing field. nih.govnih.gov Future research could focus on engineering enzymes for the selective N-ethylation of 4-(trifluoromethyl)aniline, offering a highly sustainable and environmentally benign synthetic route. acs.org
Photocatalysis and Electrochemistry: Visible-light photoredox catalysis and electrochemical methods are powerful tools for the formation of C-N bonds and the introduction of trifluoromethyl groups. mdpi.combohrium.comnih.gov These techniques could be adapted for the synthesis of this compound, potentially enabling novel reaction pathways with high efficiency and selectivity under mild conditions. nih.govorganic-chemistry.orgnih.govnih.gov
Table 1: Comparison of Potential Sustainable Synthetic Methods for this compound
| Method | Potential Advantages | Potential Challenges |
| Catalytic N-Alkylation | High efficiency, selectivity, use of greener reagents (e.g., alcohols). acs.org | Catalyst cost and recovery, potential for over-alkylation. |
| Flow Chemistry | Enhanced safety and scalability, precise reaction control. vapourtec.commit.edu | Initial setup cost, potential for clogging with solid byproducts. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov | Enzyme stability and cost, substrate scope limitations. |
| Photocatalysis/Electrochemistry | Mild reaction conditions, unique reactivity, potential for novel transformations. mdpi.combohrium.com | Requirement for specialized equipment, potential for side reactions. |
Exploration of Underexplored Reactivity and Mechanistic Pathways
The interplay between the electron-donating ethyl group and the strongly electron-withdrawing trifluoromethyl group is expected to result in unique reactivity for this compound. Future research should aim to elucidate these properties and explore novel transformations.
Key areas of investigation include:
C-H Functionalization: Direct functionalization of the aromatic C-H bonds of this compound would provide a highly efficient route to novel derivatives. Research could focus on developing catalytic systems for regioselective C-H amination, arylation, or alkylation. organic-chemistry.orgresearchgate.net
Radical Chemistry: The trifluoromethyl group can influence the stability of radical intermediates, opening up possibilities for novel radical-based transformations. nih.gov Photocatalytic methods could be employed to generate and study the reactivity of radical species derived from this compound. nih.govresearchgate.netresearchgate.net
Mechanistic Studies: A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and applications. Future studies should employ a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling) and computational methods to unravel the mechanistic details of reactions involving this compound. acs.org
Rational Design of Derivatives for Enhanced Chemical Properties and Functions
The systematic modification of the this compound scaffold can lead to the development of new molecules with tailored properties.
Future research in this area should focus on:
Structure-Property Relationship Studies: By synthesizing a library of derivatives with systematic variations in the substituents on the aromatic ring and the N-alkyl chain, it will be possible to establish clear structure-property relationships. This will enable the rational design of molecules with optimized properties for specific applications.
Introduction of Additional Functional Groups: The incorporation of other functional groups, such as halogens, nitro groups, or other alkyl/aryl groups, can further modulate the electronic and steric properties of the molecule. ontosight.airsc.org This could lead to the discovery of derivatives with enhanced biological activity or material properties. ontosight.ai
Synthesis of Heterocyclic Analogues: The aniline nitrogen can be incorporated into heterocyclic ring systems, leading to the formation of novel compounds with potentially interesting pharmacological or material properties. uc.pt
Integration of Advanced Computational Techniques for Predictive Chemistry
Computational chemistry offers a powerful tool for accelerating the discovery and development of new molecules by providing insights into their electronic structure, properties, and reactivity.
Future research should leverage these techniques to:
Predict Reactivity and Mechanistic Pathways: Density Functional Theory (DFT) calculations can be used to model reaction intermediates and transition states, providing valuable information about reaction mechanisms and predicting the feasibility of new transformations.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling: These methods can be used to develop predictive models for various properties of this compound derivatives, such as their viscosity, lipophilicity, and biological activity. nih.govresearchgate.netutq.edu.iqutq.edu.iq This can guide the synthesis of new compounds with desired characteristics.
In Silico Design of Functional Molecules: By combining computational screening with QSPR/QSAR models, it is possible to design new derivatives of this compound with enhanced properties for specific applications before their actual synthesis, saving time and resources.
Potential for Applications in Emerging Technologies
The unique combination of functional groups in this compound suggests its potential for use in a variety of emerging technologies.
Potential application areas to be explored include:
Advanced Functional Materials: Fluorinated anilines are known to be components of liquid crystals and other advanced materials. The specific properties of this compound could make it a valuable building block for the development of new materials with tailored optical or electronic properties.
Analytical Probes: The trifluoromethyl group can serve as a sensitive reporter group in 19F NMR spectroscopy. Derivatives of this compound could be designed as probes for studying biological processes or for use in chemical sensors. thermofisher.com
Pharmaceutical and Agrochemical Intermediates: Aniline derivatives are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals. acs.orgresearchgate.net The unique substitution pattern of this compound could lead to the development of new bioactive molecules. google.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
